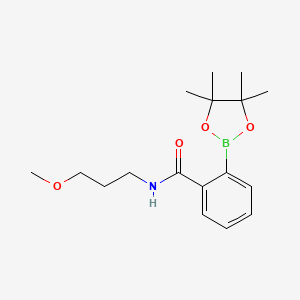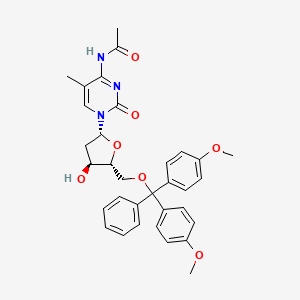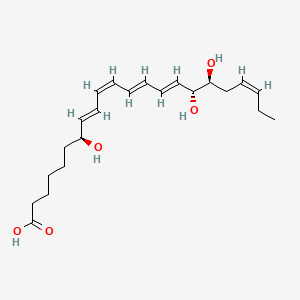
Resolvin D2 n-3 DPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resolvin D2 n-3 docosapentaenoic acid is a specialized pro-resolving mediator derived from omega-3 fatty acids. It plays a crucial role in resolving inflammation and restoring tissue homeostasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Resolvin D2 n-3 docosapentaenoic acid is synthesized from docosapentaenoic acid through a series of enzymatic reactions. The process involves the catalytic activity of enzymes such as 15-lipoxygenase, which converts docosapentaenoic acid to 17S-hydroxy-docosapentaenoic acid. This intermediate is further transformed into Resolvin D2 n-3 docosapentaenoic acid through additional metabolic reactions .
Industrial Production Methods: Industrial production of Resolvin D2 n-3 docosapentaenoic acid typically involves the extraction of docosapentaenoic acid from natural sources, followed by its enzymatic conversion to the desired product. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Resolvin D2 n-3 docosapentaenoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional activity.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as 15-lipoxygenase, leading to the formation of hydroperoxy intermediates.
Reduction: Involves the conversion of hydroperoxy intermediates to hydroxyl derivatives.
Substitution: Occurs during the transformation of intermediates to the final product, facilitated by specific enzymes.
Major Products Formed: The primary product formed from these reactions is Resolvin D2 n-3 docosapentaenoic acid, which exhibits potent anti-inflammatory and pro-resolving properties .
Wissenschaftliche Forschungsanwendungen
Resolvin D2 n-3 docosapentaenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and function of specialized pro-resolving mediators.
Biology: Investigated for its role in modulating immune responses and resolving inflammation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and supplements
Wirkmechanismus
Resolvin D2 n-3 docosapentaenoic acid exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein coupled receptors, triggering a cascade of signaling events that lead to the resolution of inflammation. The compound downregulates the expression of pro-inflammatory genes and promotes the clearance of inflammatory cells, thereby restoring tissue homeostasis .
Vergleich Mit ähnlichen Verbindungen
Resolvin D1: Another member of the resolvin family, derived from docosahexaenoic acid.
Resolvin E1: Derived from eicosapentaenoic acid, with similar anti-inflammatory properties.
Protectins and Maresins: Other specialized pro-resolving mediators with distinct biosynthetic pathways and functions.
Uniqueness: Resolvin D2 n-3 docosapentaenoic acid is unique due to its specific biosynthetic pathway and potent anti-inflammatory effects. It has been shown to be highly effective in reducing inflammation and promoting tissue repair, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C22H34O5 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-8,10,12,14,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-7,9-10,12,14,17,19-21,23-25H,2,8,11,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,14-10+,17-12+/t19-,20+,21-/m1/s1 |
InChI-Schlüssel |
LDVCZYSUILUYKN-BGERNTNVSA-N |
Isomerische SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O)O |
Kanonische SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CCCCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


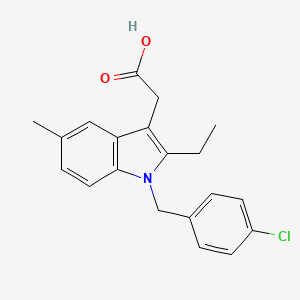
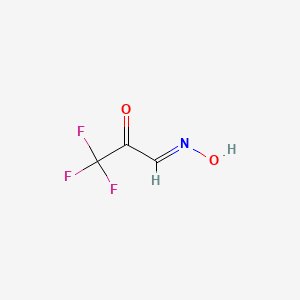
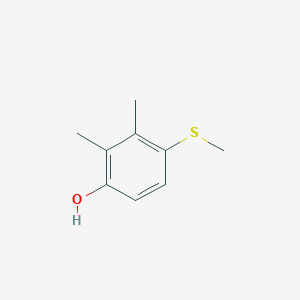
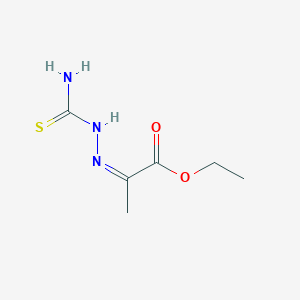
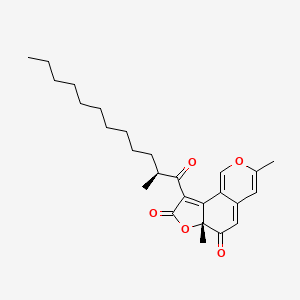
![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
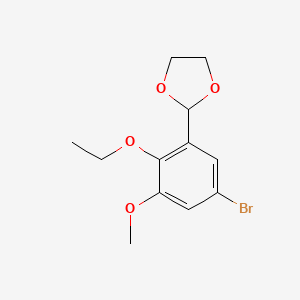

![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)
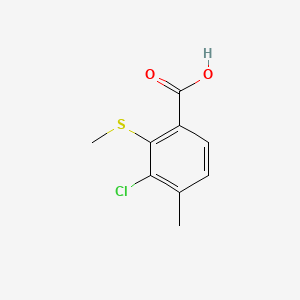
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
